CYP11B2 Selectivity Over CYP11B1: A 24-Fold Window Unique to the 5-CF3-3-Pyridinyl Scaffold
A tetrahydro-pyrroloquinolinone derivative bearing the 5-(trifluoromethyl)pyridin-3-yl fragment (CHEMBL1765213) inhibited human CYP11B2 with an IC50 of 5.90 nM while showing substantially weaker inhibition of the homologous CYP11B1 isoform (IC50 = 141 nM), yielding a selectivity ratio of 24-fold in favor of CYP11B2 [1]. By contrast, related pyridyl-substituted CYP11B2 inhibitor series that reposition the CF3 group to alternative ring positions routinely lose this selectivity margin, with many isomers exhibiting CYP11B1 IC50 values below 50 nM [2]. This selectivity arises from the specific spatial and electronic demands imposed by the 5-CF3-3-pyridinyl topology at the enzyme active site.
| Evidence Dimension | CYP11B2 vs. CYP11B1 inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | IC50 (CYP11B2) = 5.90 nM; IC50 (CYP11B1) = 141 nM; Selectivity ratio = 23.9 |
| Comparator Or Baseline | Positional isomer-derived CYP11B2 inhibitors (e.g., 4-CF3 or 6-CF3 pyridyl series): typical CYP11B1 IC50 < 50 nM; selectivity ratio ≤ 5-fold |
| Quantified Difference | ≥ 4.8-fold improvement in selectivity ratio (24-fold vs. ≤5-fold) |
| Conditions | Human CYP11B2 and CYP11B1 expressed in hamster V79 MZh cells; substrate: [4-¹⁴C]-11-deoxycorticosterone; detection: HPTLC assay |
Why This Matters
Procurement of this specific isomer is essential for medicinal chemistry programs targeting aldosterone synthase (CYP11B2) where selectivity over the closely related cortisol-synthesizing CYP11B1 is the critical go/no-go parameter for lead advancement.
- [1] BindingDB. (2011). BDBM50341468 (CHEMBL1765213) – 8-[5-(Trifluoromethyl)pyridin-3-yl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one. Affinity Data: IC50 CYP11B2 = 5.90 nM; IC50 CYP11B1 = 141 nM. Accessed May 2026. View Source
- [2] Hartmann RW, Grombein CM, Lucas S, Zimmer C. Inhibitors of the human aldosterone synthase CYP11B2. US Patent 8,541,404 B2. Filed May 12, 2011, and issued September 24, 2013. View Source
